molecular formula C9H5ClN4 B1323390 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile CAS No. 449758-31-0

5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile

Cat. No. B1323390
CAS RN: 449758-31-0
M. Wt: 204.61 g/mol
InChI Key: HHCFCJUEHJISMO-UHFFFAOYSA-N
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Description

5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile is a chemical compound with the empirical formula C8H7ClN4. It is a solid substance .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile consists of a benzene ring substituted with a chlorine atom and a 1,2,4-triazole ring. The molecular weight of the compound is 204.62 .

Scientific Research Applications

Anticancer Properties

5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile and its derivatives exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazole, a core component in this compound, are known for their anticancer abilities. These derivatives have been extensively researched for their application in treating various forms of cancer, such as lung, colon, and breast cancer. A study highlights the development of new compounds with 1,2,4-triazole structures and their subsequent analysis using advanced physical and chemical methods, with plans to further investigate their biological activities, including potential anticancer effects (Rud, Kaplaushenko, & Kucheryavyi, 2016).

Antimicrobial Activities

Compounds containing 1,2,4-triazole, such as 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile, are known for their antimicrobial properties. Research has demonstrated that derivatives of 1,2,4-triazole exhibit significant antimicrobial activities. This is particularly relevant in the context of developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Al‐Azmi & Mahmoud, 2020).

Xanthine Oxidoreductase Inhibitors

Another scientific application of derivatives of 1,2,4-triazole includes their use as xanthine oxidoreductase inhibitors. These compounds have been studied for their potential in treating conditions like gout by inhibiting the production of uric acid. Research in this area includes the synthesis and evaluation of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives, highlighting their potency as inhibitors and their favorable pharmacokinetic properties (Sato et al., 2009).

Molecular Docking and Structural Studies

Structural and molecular docking studies of 1,2,4-triazole derivatives provide insights into their interaction with biological targets, enhancing our understanding of their pharmacological activities. For example, a study on the anticancer activity of a specific 1,2,4-triazole derivative includes an exhaustive analysis of its molecular structure, which helps in understanding its interaction with target proteins (Kaczor et al., 2013).

properties

IUPAC Name

5-chloro-2-(1,2,4-triazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN4/c10-8-1-2-9(7(3-8)4-11)14-6-12-5-13-14/h1-3,5-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCFCJUEHJISMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619080
Record name 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile

CAS RN

449758-31-0
Record name 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,5-dichlorobenzonitrile (10 g, 58.1 mmol) in DMF (100 ml) is added cesium carbonate (22.7 g, 69.8 mmol) and 1,2,4-triazole (4.8 g, 69.8 mmol) and the reaction mixture is stirred at 65° C. for 5.5 h, at 75° C. for 16 h, at 85° C. for 7 h. More 1,2,4-triazole (5 g) is added and the reaction mixture is stirred at 85° C. for 18 h and at 100° C. for 4 h. After cooling to room temperature, the mixture is diluted with water and extracted with EtOAc 3 times. The combined organic layer is washed with aqueous LiCl, dried on sodium sulfate, concentrated in vacuo to give 5-Chloro-2-[1,2,4]triazol-1-yl-benzonitrile as a white solid which is used in the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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